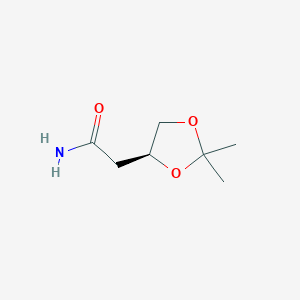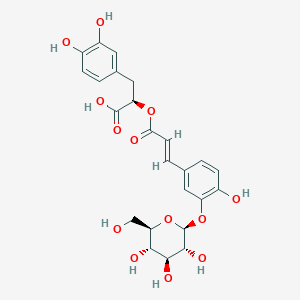
Salviaflasid
Übersicht
Beschreibung
- Prunella vulgaris wird in der traditionellen Kräutermedizin aufgrund seiner vielfältigen gesundheitlichen Vorteile eingesetzt, darunter die Entgiftung der Leber, entzündungshemmende Wirkungen und Wundheilungseigenschaften .
- This compound zeigt verschiedene biologische Aktivitäten, wie z. B. antibakterielle, antivirale, antioxidative, entzündungshemmende, immunsuppressive und antithrombotische Wirkungen.
Salviaflasid: (chemische Formel: C24H26O13) ist eine bioaktive Verbindung, die aus , einer Pflanze der Familie der Lippenblütler, isoliert wurde.
Herstellungsmethoden
- Die synthetischen Wege für this compound sind nicht umfassend dokumentiert. Es kann aus Prunella vulgaris durch Lösungsmittelextraktion und -reinigung gewonnen werden.
- Industrielle Produktionsmethoden können den großflächigen Anbau von Prunella vulgaris umfassen, gefolgt von der Extraktion und Isolierung von this compound.
Wissenschaftliche Forschungsanwendungen
Chemie: Die antioxidativen Eigenschaften von Salviaflasid machen es für Studien zur Radikalfängeraktivität und oxidativem Stress relevant.
Biologie: Forscher untersuchen seine potenziellen Auswirkungen auf zelluläre Signalwege, Genexpression und zelluläre Reaktionen.
Medizin: Die immunsuppressive Aktivität von this compound könnte Auswirkungen auf Autoimmunerkrankungen haben.
Industrie: Es könnte für die Entwicklung von Medikamenten auf Basis natürlicher Produkte untersucht werden.
Wirkmechanismus
- Der Wirkmechanismus von this compound umfasst Wechselwirkungen mit molekularen Zielstrukturen und Signalwegen.
- Es kann Enzyme, Rezeptoren oder Transkriptionsfaktoren modulieren, die mit Entzündungen, Immunität und oxidativem Stress zusammenhängen.
Wirkmechanismus
Target of Action
Salviaflaside is a main bioactive component of Spica Prunellae . It has been found to exhibit antioxidant activity and aldose reductase (AR) inhibitory activity . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can be beneficial in conditions like diabetes and its complications.
Mode of Action
It has been shown to exhibit antioxidant activity, which suggests that it may act by neutralizing harmful free radicals in the body . Additionally, its inhibitory effect on aldose reductase suggests that it may interfere with the normal function of this enzyme, thereby altering the metabolic pathway .
Biochemical Pathways
Salviaflaside is believed to affect the polyol pathway by inhibiting the enzyme aldose reductase . The polyol pathway is an alternate route for glucose metabolism. Overactivity of this pathway, due to high blood glucose levels, can lead to various complications in diabetic patients. By inhibiting aldose reductase, Salviaflaside may help to prevent these complications.
Pharmacokinetics
A sensitive liquid chromatography tandem mass spectrometry method was developed for the simultaneous determination of Salviaflaside and rosmarinic acid in rat plasma . This method was applied to the pharmacokinetics of Salviaflaside and rosmarinic acid in plasma after oral administration of Prunella vulgaris extract to rats . .
Result of Action
The antioxidant activity of Salviaflaside suggests that it may help to protect the body’s cells from damage by harmful free radicals . Its inhibitory effect on aldose reductase suggests that it may help to prevent complications in diabetic patients by altering the metabolic pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Salviaflaside. For instance, UV solar exclusion has been shown to significantly reduce the Salviaflaside content in Prunella vulgaris . This suggests that environmental conditions can affect the production and availability of Salviaflaside in the plant, which could in turn influence its bioactivity.
Vorbereitungsmethoden
- The synthetic routes for Salviaflaside are not widely documented. it can be extracted from Prunella vulgaris using solvent extraction and purification techniques.
- Industrial production methods may involve large-scale cultivation of Prunella vulgaris followed by extraction and isolation of Salviaflaside.
Analyse Chemischer Reaktionen
- Salviaflasid durchläuft verschiedene chemische Reaktionen:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können seine Struktur verändern.
Substitution: Substituentengruppen können hinzugefügt oder ersetzt werden.
- Häufige Reagenzien sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Säure-/Basekatalysatoren.
- Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Salviaflasid liegt in seiner spezifischen chemischen Struktur und Bioaktivität.
- Zu ähnlichen Verbindungen gehören andere phenolische Glykoside, die in Heilpflanzen vorkommen.
Eigenschaften
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O13/c25-10-18-20(30)21(31)22(32)24(37-18)36-16-8-11(1-5-14(16)27)3-6-19(29)35-17(23(33)34)9-12-2-4-13(26)15(28)7-12/h1-8,17-18,20-22,24-28,30-32H,9-10H2,(H,33,34)/b6-3+/t17-,18-,20-,21+,22-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMWJDJWYGMEBO-PRFRQLEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317706 | |
| Record name | Salviaflaside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178895-25-5 | |
| Record name | Salviaflaside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178895-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salviaflaside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178895255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salviaflaside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


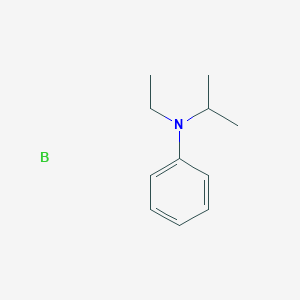
![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)
![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)

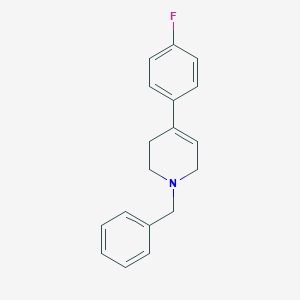
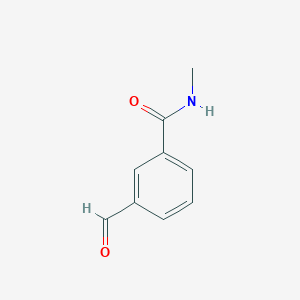

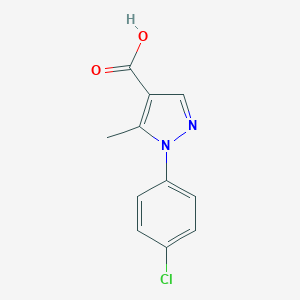
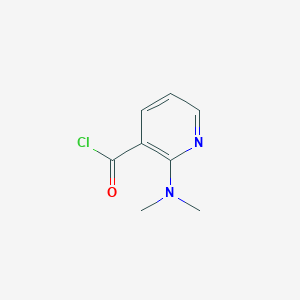
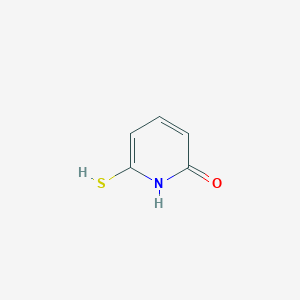
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)

